A Technical Guide to Benzalphthalide (CAS 575-61-1): Properties, Synthesis, and Biological Activity
A Technical Guide to Benzalphthalide (CAS 575-61-1): Properties, Synthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzalphthalide, with CAS number 575-61-1, is a heterocyclic compound belonging to the isobenzofuranone class. It serves as a crucial intermediate in the synthesis of a variety of organic molecules, including dyes, polymers, and pharmaceutically active compounds.[1][2] Its derivatives have shown promise in diverse therapeutic areas, including as antifungal, anti-HIV, and neuroprotective agents.[3] This technical guide provides a comprehensive overview of the physicochemical properties, spectral characteristics, a detailed experimental protocol for its synthesis, and an exploration of its current known biological activities and mechanisms of action.
Physicochemical and Spectroscopic Properties
Benzalphthalide presents as a pale yellow to yellow crystalline powder.[4][5] The compound's core properties are summarized below, providing essential data for experimental design and characterization.
Physical and Chemical Properties
The quantitative physicochemical properties of Benzalphthalide are detailed in Table 1. These values are critical for predicting its behavior in various solvents and biological systems.
Table 1: Physicochemical Properties of Benzalphthalide
| Property | Value | Unit | Reference(s) |
| Identifiers | |||
| CAS Number | 575-61-1 | - | [6] |
| Molecular Formula | C₁₅H₁₀O₂ | - | [6] |
| Molecular Weight | 222.24 | g/mol | [6] |
| InChI Key | YRTPZXMEBGTPLM-UVTDQMKNSA-N | - | [6] |
| Physical Properties | |||
| Melting Point | 99 - 102 | °C | [6] |
| Boiling Point | 374.1 (est.) | °C at 760 mmHg | [4] |
| Density | 1.278 (est.) | g/cm³ | [4] |
| Flash Point | 156.9 | °C | [4] |
| Vapor Pressure | 8.54E-06 | mmHg at 25°C | [7] |
| Calculated Properties | |||
| LogP (Octanol/Water) | 3.355 | - | [8] |
| Water Solubility (logS) | -4.29 | mol/L | [8] |
Spectroscopic Data
Table 2: Predicted Spectroscopic Data for Benzalphthalide
| Technique | Feature | Predicted Chemical Shift / Wavenumber | Notes |
| ¹H NMR | Aromatic Protons (Phthalide ring) | δ 7.5 - 8.0 ppm | Complex multiplet pattern expected. |
| Aromatic Protons (Benzylidene ring) | δ 7.2 - 7.6 ppm | Multiplet pattern, influenced by substitution. | |
| Vinyl Proton (-C=CH-) | δ ~6.5 - 7.0 ppm | Singlet, deshielded by the carbonyl and aromatic ring. | |
| ¹³C NMR | Carbonyl Carbon (C=O) | δ ~165 - 170 ppm | Highly deshielded due to the electronegative oxygen. |
| Aromatic & Vinylic Carbons | δ ~120 - 145 ppm | Multiple signals expected for the non-equivalent carbons. | |
| IR Spectroscopy | C=O Stretch (Lactone) | 1750 - 1790 cm⁻¹ | Strong, sharp absorption, characteristic of a five-membered ring lactone. |
| C=C Stretch (Aromatic/Vinylic) | 1580 - 1650 cm⁻¹ | Medium to strong absorptions. | |
| C-H Stretch (Aromatic/Vinylic) | > 3000 cm⁻¹ | Weak to medium absorptions. | |
| Mass Spectrometry | Molecular Ion (M⁺) | m/z 222 | Corresponds to the molecular weight of the compound. |
| Key Fragments | m/z 194, 165, 105, 77 | Expected fragments from the loss of CO, CO₂H, C₇H₅O (benzoyl), and C₆H₅ (phenyl) moieties. |
Synthesis of Benzalphthalide
The classical and most cited method for synthesizing Benzalphthalide is the Perkin-like condensation of phthalic anhydride (B1165640) with phenylacetic acid, using a weak base like sodium acetate (B1210297) as a catalyst at high temperatures.[4][9]
Synthesis Workflow
The synthesis involves a one-pot reaction followed by purification via recrystallization. The logical flow of this process is depicted below.
Detailed Experimental Protocol
This protocol is adapted from the well-established procedure published in Organic Syntheses.[4]
Materials:
-
Phthalic Anhydride (100 g, 0.67 mole)
-
Phenylacetic Acid (110 g, 0.8 mole)
-
Freshly Fused Sodium Acetate (2.6 g)
-
Ethanol (95%)
-
500-cc round-bottomed flask
-
Sand bath, thermometer, condenser, and distillation setup
-
Buchner funnel and filter paper
Procedure:
-
Reaction Setup: In a 500-cc round-bottomed flask, combine 100 g of phthalic anhydride, 110 g of phenylacetic acid, and 2.6 g of freshly fused sodium acetate. Add a few boiling chips.
-
Heating: Equip the flask with a thermometer positioned to measure the internal temperature and a wide, bent glass tube leading to a condenser for distillation. Embed the flask in a sand bath.
-
Reaction: Heat the sand bath rapidly to bring the internal temperature to 230°C. Then, slowly increase the temperature from 230°C to 240°C over approximately two hours. During this time, water produced in the reaction will distill off.
-
Completion: Maintain the reaction temperature at 240°C for an additional hour, or until the distillation of water ceases, indicating the reaction is complete.
-
Workup: Allow the flask to cool to between 90-95°C. Carefully dissolve the solidified brown mass in 400 cc of boiling ethanol.
-
Purification: Filter the hot solution to remove any insoluble impurities. Allow the filtrate to cool slowly to room temperature, which will induce the crystallization of yellow Benzalphthalide crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small portion (40-50 cc) of cold ethanol to remove residual impurities.
-
Recrystallization (Optional): For higher purity, the product can be recrystallized from 370-380 cc of ethanol. The purified product should have a melting point of 95–97°C.[4]
Biological Activity and Potential Mechanisms
Benzalphthalide and its structural analogs have attracted significant interest from the drug development community. Research has highlighted their potential as multifunctional agents targeting a range of diseases.
Antifungal Activity
Derivatives of phthalides have demonstrated notable antifungal activity, particularly against Candida species.[3] The proposed mechanism is not based on direct cell lysis but rather on the inhibition of key virulence factors. Studies on related phthalimide (B116566) derivatives suggest a multi-pronged attack on fungal pathogens.[10][11]
-
Inhibition of Hyphal Formation: A crucial step in Candida albicans pathogenesis is the morphological transition from yeast to hyphal form. Phthalide derivatives have been shown to inhibit this transition, thereby reducing the fungus's ability to invade host tissues.[10]
-
Anti-Biofilm Activity: Fungal biofilms present a significant clinical challenge due to their high resistance to conventional antifungal drugs. Phthalides can disrupt biofilm formation at sub-inhibitory concentrations.[10]
-
Gene Downregulation: The anti-hyphal and anti-biofilm effects appear to be mediated by the downregulation of key regulatory genes. Specifically, genes such as ECE1, HWP1, and UME6, which are essential for hyphal elongation and cell wall adhesion, are significantly downregulated upon treatment.[10]
The logical relationship of this proposed antifungal mechanism is illustrated below.
References
- 1. proprep.com [proprep.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Frontiers | Antifungal Activity and Potential Mechanism of N-Butylphthalide Alone and in Combination With Fluconazole Against Candida albicans [frontiersin.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. 1H chemical shifts in NMR: Part 19 . Carbonyl anisotropies and steric effects in aromatic aldehydes and ketones | Semantic Scholar [semanticscholar.org]
- 6. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions for analysis and identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. Benzalphthalide | | Research Compound [benchchem.com]
- 8. Benzaldehyde stimulates autophagy via the sonic hedgehog signaling pathway in mouse brain astrocytes after treatment with Angiostrongylus cantonensis excretory-secretory products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. Antifungal, anti-biofilm, and anti-hyphal properties of N-substituted phthalimide derivatives against Candida species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Antifungal, anti-biofilm, and anti-hyphal properties of N-substituted phthalimide derivatives against Candida species [frontiersin.org]
